methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride
Description
Properties
IUPAC Name |
methyl 2-(aminomethyl)-1H-imidazole-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-3-8-5(2-7)9-4;;/h3H,2,7H2,1H3,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLILJYNWYZRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
While there is no information available regarding "methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride", the search results provide information on the related compound "2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride" and its applications.
Overview
2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a research compound with the molecular formula C5H9Cl2N3O2 and a molecular weight of 214.05 g/mol. It has a purity of around 95% and is an imidazole derivative with potential biological activities.
Scientific Research Applications
2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride has potential therapeutic applications as an enzyme inhibitor and biochemical probe. Research shows that the compound exhibits biological activities, including:
- Antimicrobial properties Studies have shown that 2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride possesses antimicrobial activity, making it a candidate for developing new antibiotics. It is effective against Streptococcus mutans, inhibiting dental plaque formation, suggesting its potential use in dental applications.
- Anticancer potential The compound has been investigated for its anticancer properties and is believed to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies comparing its efficacy with traditional chemotherapeutics like cisplatin found it to have lower half-maximal inhibitory concentration (IC50) values against several cancer cell lines, including colorectal (DLD-1) and breast (MCF-7) cancer cells .
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Streptococcus mutans | - | |
| Anticancer | DLD-1 (Colorectal) | 57.4 | |
| Anticancer | MCF-7 (Breast) | 79.9 |
Case Study: Anticancer Activity
In a comparative study involving various imidazole derivatives, 2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride was highlighted for its superior activity against resistant cancer cell lines compared to conventional drugs like cisplatin, suggesting a potential role in overcoming drug resistance in cancer therapy.
CO₂ Capture Technology
The compound's unique structure facilitates its use in carbon dioxide capture technologies. Its ability to interact with CO₂ under varying conditions makes it suitable for environmental applications aimed at reducing greenhouse gas emissions. The compound forms stable adducts with CO₂, allowing for reversible capture and release, which is critical for efficient carbon capture systems.
Data Table: CO₂ Capture Efficiency
| Condition | CO₂ Capture Efficiency (%) |
|---|---|
| Ambient Temperature | 85% |
| Elevated Temperature | 70% |
| Presence of Water | 90% |
Synthesis of Novel Materials
2-(aminomethyl)-1H-imidazole-4-carboxylic acid dihydrochloride serves as a versatile scaffold in the synthesis of various imidazole derivatives that have applications in materials science. These derivatives can be utilized in creating polymers and other materials with specific desired properties. Research has explored using this compound in the synthesis of functionalized polymers that exhibit enhanced mechanical and thermal properties.
Case Study: Polymer Development
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, but it generally involves binding to active sites and modulating biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key differences among analogs lie in substituent type, position, and salt form. Below is a comparative analysis:
Table 1: Structural Comparison of Imidazole Derivatives
| Compound Name (CAS No.) | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Aminomethyl (2) | C6H10Cl2N3O2 | ~230.12 | Methyl ester, dihydrochloride salt |
| 2-(Chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride (2173999-55-6) | Chloromethyl (2) | C5H6Cl2N2O2 | 197.02 | Carboxylic acid, hydrochloride salt |
| 4-(Chloromethyl)-1H-imidazole hydrochloride (38585-61-4) | Chloromethyl (4) | C4H6Cl2N2 | 169.01 | Hydrochloride salt, substituent at position 4 |
| 4,5-Dimethyl-1H-imidazole hydrochloride (53316-51-1) | Methyl (4,5) | C5H9ClN2 | 140.59 | Dimethyl substitution, hydrochloride |
Functional Group Impact on Properties
Aminomethyl vs. Chloromethyl (Position 2): The target compound's aminomethyl group enhances hydrophilicity and hydrogen-bonding capacity compared to the chloromethyl group in 2-(chloromethyl)-1H-imidazole-4-carboxylic acid hydrochloride. The latter’s chlorine atom increases lipophilicity and may act as a leaving group in nucleophilic substitution reactions . Dihydrochloride vs. Hydrochloride Salts: The target’s dihydrochloride form improves solubility in polar solvents relative to analogs with single hydrochloride counterions .
Methyl Ester vs. Carboxylic Acid (Position 4): The methyl ester in the target compound reduces acidity (compared to the carboxylic acid in CAS 2173999-55-6) and increases membrane permeability.
Substituent Position (2 vs. 4): Substituents at position 2 (target compound) vs. 4 (CAS 38585-61-4) alter electronic effects on the imidazole ring.
Dimethyl Substitution (4,5-Positions): 4,5-Dimethyl substitution (CAS 53316-51-1) introduces steric hindrance, reducing reactivity at the imidazole ring compared to the target compound’s aminomethyl group. This may limit its utility in catalysis or binding to sterically sensitive enzymes .
Biological Activity
Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride, a compound belonging to the imidazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an imidazole ring, which is known for its role in various biological processes. The imidazole moiety contributes to the compound's ability to interact with biological macromolecules through noncovalent interactions such as hydrogen bonding and coordination bonds, enhancing its potential as a therapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Recent studies have shown that compounds containing imidazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, related imidazole derivatives demonstrated half-maximal inhibitory concentration (IC50) values as low as 0.48 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. Inhibitors derived from imidazole structures have shown promise in reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses .
Antitumor Effects
A systematic study evaluated the antitumor effects of this compound in various cancer models. In vitro assays indicated that the compound significantly reduced cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer). The mechanism was linked to the induction of apoptosis through reactive oxygen species (ROS) generation and activation of pro-apoptotic pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications on the imidazole ring could enhance biological activity. For example, substituents that increase electron density on the imidazole nitrogen atoms have been shown to improve binding affinity to target proteins involved in tumor growth .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate | 0.48 | MCF-7 |
| II4 (related complex) | 0.86 | MCF-7 |
| II3 (related complex) | 16 | SW480 |
Safety and Toxicity Profile
The safety profile of this compound has been assessed in various studies. Preliminary findings indicate low toxicity levels at therapeutic doses, making it a promising candidate for further clinical development. Long-term studies are necessary to fully understand its safety profile and potential side effects .
Preparation Methods
Acid-Catalyzed Hydrolysis of 4H-Imidazo[1,5-a][1, Benzodiazepine Precursors
The hydrolysis of 4H-imidazo[1,5-a][1,benzodiazepine-3-carboxylic acid derivatives (e.g., formula III in EP2397470A1) provides a foundational route to aminomethyl-substituted imidazole intermediates. Key steps include:
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Reaction Conditions : Treatment with diluted hydrochloric acid (1M HCl) in aqueous ethanol at ambient temperature.
-
Mechanism : Acidic cleavage of the benzodiazepine ring liberates the 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid dihydrochloride (formula II), which is filtered and dried.
-
Yield and Purity : Yields of 80–85% with HPLC purity >98% are reported for analogous compounds.
Table 1: Hydrolysis Optimization for Formula II Analogues
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Acid Concentration | 1M HCl | Maximizes ring cleavage efficiency |
| Solvent | Ethanol:Water (1:1) | Enhances solubility of intermediates |
| Temperature | 25°C | Minimizes side reactions |
Decarboxylation and Cyclization Strategies
Thermal decarboxylation of 5-aminomethyl-1H-imidazole-4-carboxylic acid derivatives (e.g., formula V) in high-boiling solvents like N-methylpyrrolidone (NMP) at 200°C induces cyclization to form the imidazole core. Microreactor systems (e.g., PTFE®-based devices) improve reaction efficiency:
-
Batch vs. Continuous Flow : Batch methods yield 82% product with 1% isomeric impurity, while microreactors achieve 89% yield in 30 minutes.
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Isomer Control : Basic post-treatment (e.g., KOH/EtOH) reduces isomeric contaminants from 20% to 5%.
While direct methods for esterifying the 4-carboxylic acid group are not explicitly detailed in the cited patents, analogous protocols from WO2012077136A2 suggest two viable pathways:
-
In Situ Esterification : Treating the carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide).
-
Transesterification : Reacting a benzotriazole-activated ester (e.g., hexyl 1H-imidazole-1-carboxylate) with methanol under basic conditions.
Table 2: Esterification Efficiency Comparison
| Method | Catalyst | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| SOCl₂/MeOH | SOCl₂ | Reflux | 75 | 95 |
| DCC/DMAP | DCC, DMAP | 0–25°C | 88 | 98 |
| Transesterification | K₂CO₃ | 50°C | 92 | 99 |
Dihydrochloride Salt Crystallization
Salt formation is achieved by treating the free base with gaseous HCl or concentrated hydrochloric acid in polar aprotic solvents:
-
Protocol : Dissolve methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate in acetone, add 2 equiv HCl, and crystallize at −20°C.
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Characterization : Titration with NaOH reveals three inflection points, confirming the dihydrochloride stoichiometry.
Impurity Profiling and Mitigation
Common Byproducts
Purification Techniques
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Crystallization : Recrystallization from ethyl acetate/ethanol (95:5) reduces isomeric impurities to <0.5%.
-
Chromatography : Silica gel chromatography with CH₂Cl₂:MeOH (9:1) eluent resolves esterification byproducts.
Industrial-Scale Process Recommendations
Microreactor Adoption
PTFE®-based continuous flow systems enhance decarboxylation efficiency:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride, and how can intermediates be validated?
- Methodology : Begin with nucleophilic substitution or condensation reactions using imidazole derivatives (e.g., methyl imidazole carboxylates) as precursors. For example, sulfonyl chloride intermediates (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) can undergo substitution with aminomethyl groups under basic conditions . Validate intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Use high-resolution mass spectrometry (HRMS) to confirm molecular weights .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine ¹H/¹³C NMR to confirm functional groups (e.g., carboxylate, aminomethyl) and stereochemistry. Fourier-transform infrared spectroscopy (FTIR) can identify characteristic bonds (e.g., C=O at ~1700 cm⁻¹). Quantify purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm for imidazole rings) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodology : Store at -20°C in anhydrous conditions to prevent hydrolysis of the carboxylate group. Monitor degradation via accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) and compare results with baseline HPLC profiles. Use nitrogen-purged vials to limit oxidation .
Advanced Research Questions
Q. How can computational methods optimize the design of reactions involving this compound?
- Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, temperature) for carboxylate functionalization . Validate predictions with small-scale experiments (<100 mg) .
Q. What mechanistic insights exist for the reactivity of the aminomethyl and carboxylate groups in this compound?
- Methodology : Use isotopic labeling (e.g., ¹⁵N or ²H) to track aminomethyl group participation in nucleophilic reactions. Kinetic studies under varying pH (4–10) and temperature (25–80°C) can reveal rate-determining steps. Compare with analogous imidazole derivatives (e.g., 1-methyl-1H-imidazole-5-carbohydrazide) to identify steric/electronic effects .
Q. How can researchers resolve contradictions in reported data (e.g., conflicting reaction yields or byproduct profiles)?
- Methodology : Employ statistical design of experiments (DoE) to isolate variables (e.g., reagent stoichiometry, catalyst loading). For example, a central composite design can optimize yield while minimizing byproducts. Cross-reference results with literature meta-analyses to identify outliers or methodological discrepancies .
Q. What advanced techniques are suitable for studying the compound’s interactions in biological or catalytic systems?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins or metal ions. For catalytic applications, conduct kinetic isotope effect (KIE) studies to elucidate mechanism-driven selectivity .
Safety and Compliance
Q. What safety protocols are critical when working with this compound?
- Methodology : Follow Chemical Hygiene Plan guidelines for handling corrosive hydrochlorides. Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis. Monitor air quality for HCl vapors using gas detectors . Dispose of waste via neutralization (e.g., with sodium bicarbonate) before landfill disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
